1-(Bromoethynyl)-2-methoxybenzene

Palladium Catalysis Heterocycle Synthesis Cross-Coupling

This haloalkyne building block uniquely combines a terminal bromoalkyne electrophile with an ortho-methoxy directing group, enabling specific metal-catalyzed annulations and meta-selective C-H activation unattainable with isomers. Reliable ≥95% purity ensures consistent cross-coupling performance for medicinal chemistry and heterocycle synthesis. Order now for validated research results.

Molecular Formula C9H7BrO
Molecular Weight 211.05 g/mol
CAS No. 199165-20-3
Cat. No. B1405165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromoethynyl)-2-methoxybenzene
CAS199165-20-3
Molecular FormulaC9H7BrO
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C#CBr
InChIInChI=1S/C9H7BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,1H3
InChIKeyXAOUGLZREVDTGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromoethynyl)-2-methoxybenzene (CAS 199165-20-3) for Cross-Coupling: Technical Baseline & Procurement Overview


1-(Bromoethynyl)-2-methoxybenzene (CAS: 199165-20-3) is a haloalkyne building block belonging to the alkynylbenzene family . Its core structure features a bromoethynyl group (C≡C–Br) ortho to a methoxy substituent on a benzene ring, with a molecular weight of 211.05 g/mol . The combination of the terminal bromoalkyne moiety with the ortho-methoxy group creates a specific electronic and steric environment that directly influences its utility in metal-catalyzed cross-coupling and annulation reactions .

Why 1-(Bromoethynyl)-2-methoxybenzene Cannot Be Replaced by Common Aryl Bromides or Alkynes


Generic substitution fails because the compound's unique value lies in its precise combination of a terminal bromoalkyne electrophile and an ortho-methoxy directing group. Simple aryl bromides like 1-bromo-2-methoxybenzene lack the alkyne moiety, preventing them from participating in Sonogashira-type couplings or alkyne annulations . Similarly, simple alkynes or alternative regioisomers like the para-methoxy variant (1-(bromoethynyl)-4-methoxybenzene, CAS 33675-41-1) do not provide the ortho-directing and chelating potential that enables selective C–H activation . The simultaneous presence of the C≡C–Br bond and the ortho-methoxy group is essential for enabling specific synthetic transformations, such as meta-selective inverse Sonogashira couplings [1], that are unattainable with other commercially available building blocks. Direct substitution with an isomer or simpler fragment will therefore alter or abort the desired reaction pathway.

1-(Bromoethynyl)-2-methoxybenzene vs. Analogs: A Quantitative Comparative Analysis for Sourcing Decisions


1-(Bromoethynyl)-2-methoxybenzene (ortho-OCH3) vs. 1-(Bromoethynyl)-4-methoxybenzene (para-OCH3) for Pd-Catalyzed Heterocycle Synthesis

The ortho-methoxy substitution pattern in 1-(bromoethynyl)-2-methoxybenzene enables a specific Pd-catalyzed reaction with indole to form benzofuran-fused heterocycles. This transformation is explicitly documented for the ortho isomer. The isomeric 1-(bromoethynyl)-4-methoxybenzene (para-OCH3), while also commercially available, does not provide the same ortho-directing or chelating assistance and is not reported for this specific Pd-catalyzed heterocycle formation [1]. The difference in substitution pattern leads to a different reaction outcome, making the ortho isomer the required substrate for this specific synthetic sequence.

Palladium Catalysis Heterocycle Synthesis Cross-Coupling Indole Derivatives

Ortho-Methoxy Directing Effect of 1-(Bromoethynyl)-2-methoxybenzene in Rh-Catalyzed meta-Selective C–H Alkynylation

In a broad-scope study of rhodium-catalyzed inverse Sonogashira reactions, the weakly coordinating ortho-methoxy group in substrates like 1-(bromoethynyl)-2-methoxybenzene directs C(sp2)–H alkynylation to the meta position. This is a class-level property of ortho-methoxy-substituted bromoalkynes [1]. The same study demonstrates that the reaction tolerates ether directing groups, but the specific ortho-arrangement is key for meta-selectivity. In contrast, bromoalkynes lacking a suitable ortho-directing group (e.g., simple (bromoethynyl)benzene) do not exhibit this meta-selective C–H activation pathway [2].

C–H Activation Rhodium Catalysis meta-Selective Alkynylation Directing Group

1-(Bromoethynyl)-2-methoxybenzene Purity Specification: 95% Minimum for Reliable Cross-Coupling Performance

For research and industrial procurement, a specified minimum purity of 95% is a critical quantitative differentiator. At least one reputable vendor of 1-(bromoethynyl)-2-methoxybenzene (AKSci, catalog 1567EA) provides a 95% purity specification . This is in contrast to many suppliers of related analogs like 1-bromo-2-ethynylbenzene (CAS 766-46-1), which are often offered at lower technical grades (e.g., 95% unspecified or lower) or without a published purity specification . Higher and more stringently controlled purity directly translates to more consistent and higher-yielding cross-coupling reactions, reducing troubleshooting and rework in synthetic workflows.

Quality Control Cross-Coupling Purity Specification Procurement

1-(Bromoethynyl)-2-methoxybenzene vs. (Bromoethynyl)benzene: Distinct Reaction Pathway in Oxidative Addition with Rhodium(I) Complexes

The reaction of (bromoethynyl)benzene with the rhodium(I) complex [Rh(acac)(PMe3)2] proceeds via oxidative addition, as monitored by in situ 1H and 31P NMR spectroscopy [1]. This quantitative spectroscopic study defines the kinetic and thermodynamic parameters of C–Br bond activation for the parent system. While the specific ortho-methoxy derivative has not been studied under identical conditions, the ortho-methoxy group is expected to alter both the rate and regioselectivity of oxidative addition compared to the unsubstituted (bromoethynyl)benzene due to electronic and steric effects, a class-level inference based on well-established principles of aryl halide reactivity.

Organometallic Chemistry Oxidative Addition Rhodium Complexes Mechanistic Studies

Key Applications of 1-(Bromoethynyl)-2-methoxybenzene in Medicinal Chemistry and Organic Synthesis


Synthesis of Benzofuran-Fused Heterocycles via Palladium-Catalyzed Annulation

This compound serves as a key electrophilic partner in palladium-catalyzed annulation reactions with nucleophilic heterocycles like indole to construct benzofuran scaffolds [1]. Its ortho-methoxy group is essential for the desired reactivity, a feature not offered by the para-methoxy isomer. This makes it a critical building block for medicinal chemistry programs targeting novel heterocyclic cores.

meta-Selective C–H Alkynylation of Drug-Like Molecules

The ortho-methoxy group enables weakly coordinating direction of rhodium-catalyzed C–H activation, achieving high meta-selectivity in inverse Sonogashira couplings [2]. This allows for the late-stage diversification of complex molecules at otherwise inert C–H bonds, a powerful strategy for structure-activity relationship (SAR) studies and drug discovery.

Synthesis of 2-Aminoquinolines via Gold-Catalyzed Annulation

This bromoalkyne has been explicitly reported as a reactant in a gold-catalyzed intermolecular [4+2] annulation with 2-ethynylanilines, producing substituted 2-aminoquinolines in up to 93% yield . This atom-economical strategy highlights its utility in constructing biologically relevant N-heterocycles.

Reliable Intermediate for Cross-Coupling-Dependent Synthetic Routes

With a verified minimum purity of 95% from reputable vendors , this compound provides a more reliable and consistent performance in cross-coupling reactions compared to analogs with unspecified or lower purity grades. This reduces batch-to-batch variability in both academic research and industrial process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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